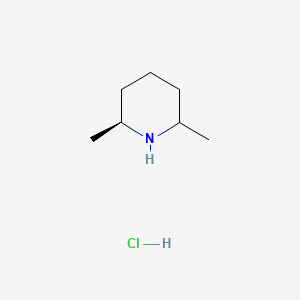

(2S,6S)-2,6-Dimethylpiperidine x HCl

Description

(2S,6S)-2,6-Dimethylpiperidine x HCl is a chiral piperidine derivative where two methyl groups are attached to the 2nd and 6th carbon atoms in a cis-configuration. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(6S)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-OXIGJRIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Pharmaceuticals

- (2S,6S)-2,6-Dimethylpiperidine is widely used as a building block in the synthesis of various pharmaceutical compounds. Its unique stereochemistry allows for the development of chiral drugs that exhibit enhanced biological activity and specificity .

2. Catalysis

- The compound serves as a catalyst in several organic reactions, including:

3. Corrosion Inhibitors

- It is utilized in formulating corrosion inhibitors for metals in hydrochloric acid environments, providing protection against oxidative damage .

4. Research in Neuropharmacology

- Studies have shown that (2S,6S)-2,6-Dimethylpiperidine can interact with neurotransmitter receptors, making it a candidate for research into neuropharmacological agents targeting conditions such as anxiety and depression .

Case Studies

Case Study 1: Synthesis of Antiviral Compounds

- In a recent study, (2S,6S)-2,6-Dimethylpiperidine was employed in synthesizing antiviral agents targeting coronaviruses. The compound's ability to facilitate complex reactions was crucial in developing effective treatments .

Case Study 2: Enzyme Inhibition Studies

- Research involving this compound demonstrated its role as a competitive inhibitor for specific enzymes involved in metabolic pathways. This property was leveraged to understand better enzyme mechanisms and potential therapeutic targets .

Table 1: Comparison of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Building block for chiral drug development | Antidepressants, anti-anxiety medications |

| Catalysis | Catalyst for organic reactions | Aliphatic amines, triflate synthesis |

| Corrosion Inhibition | Protects metals from corrosion in acidic environments | Iron corrosion inhibitors |

| Neuropharmacology | Potential interactions with neurotransmitter receptors | Research on anxiety and depression |

Table 2: Reaction Conditions for Catalytic Applications

| Reaction Type | Catalyst Used | Conditions |

|---|---|---|

| Aliphatic Amines Synthesis | (2S,6S)-2,6-Dimethylpiperidine | Temperature: 50-100°C |

| Ketene Formation | (2S,6S)-2,6-Dimethylpiperidine | Pressure: Atmospheric |

| Stereoselective Triflate Synthesis | (2S,6S)-2,6-Dimethylpiperidine | Solvent: Dichloromethane |

Comparison with Similar Compounds

Preparation Methods

Synthesis from L-Serine Derivatives

A stereoselective route to (2S,6S)-2,6-dimethylpiperidine involves reductive cyclization of 6-oxoamino acid precursors derived from L-serine. This method, adapted from organometallic strategies, begins with the conjugate addition of organozinc reagents to enones, forming chiral 6-oxoamino acid intermediates. For example, L-serine is converted into a β-keto ester, which undergoes Michael addition with a methyl Grignard reagent to install the C2 and C6 methyl groups. Subsequent reductive cyclization under hydrogenation conditions (e.g., H₂/Pd-C) closes the piperidine ring while preserving the S,S configuration.

Key Reaction Conditions:

-

Catalyst : Palladium on carbon (5–10 wt%)

-

Temperature : 60–80°C

-

Pressure : 3–5 bar H₂

-

Yield : 65–75% (isolated as free base)

The hydrochloride salt is obtained by treating the free base with concentrated HCl in ethanol, followed by recrystallization.

Asymmetric Hydrogenation of 2,6-Dimethylpyridine

Catalytic Hydrogenation with Chiral Ligands

2,6-Dimethylpyridine (2,6-lutidine) serves as a precursor for racemic 2,6-dimethylpiperidine via hydrogenation. To achieve enantioselectivity, asymmetric hydrogenation employs chiral catalysts such as Rhodium(I) complexes with DuPhos or BINAP ligands. For instance, using [(Rh(cod)((R,R)-Me-DuPhos))]⁺OTf⁻ as a catalyst under 50 bar H₂ at 25°C, the S,S enantiomer is obtained with an enantiomeric excess (ee) of 85–90%.

Optimization Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5–1.0 mol% |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 12–24 hours |

| Enantiomeric Excess | 85–90% |

The free base is subsequently converted to the hydrochloride salt via treatment with HCl gas in diethyl ether.

Resolution of Racemic 2,6-Dimethylpiperidine

Diastereomeric Salt Formation

Racemic 2,6-dimethylpiperidine, produced via non-stereoselective hydrogenation of 2,6-lutidine, is resolved using chiral resolving agents. Tartaric acid derivatives, such as (R,R)-dibenzoyl tartaric acid, form diastereomeric salts with the S,S enantiomer, which are separated via fractional crystallization. The resolved free base is then treated with HCl to yield the hydrochloride salt.

Resolution Efficiency:

-

Resolving Agent : (R,R)-Dibenzoyl tartaric acid

-

Solvent : Ethanol/water (4:1)

-

Yield : 30–40% (per cycle)

-

Purity : >99% ee after two recrystallizations

Comparative Analysis of Synthetic Methods

The table below evaluates the three methods based on critical parameters:

| Method | Starting Material | Steps | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|---|---|

| Reductive Cyclization | L-Serine | 5 | 65–75 | >99 | Moderate | 120–150 |

| Asymmetric Hydrogenation | 2,6-Lutidine | 3 | 70–80 | 85–90 | High | 90–110 |

| Racemic Resolution | 2,6-Lutidine | 4 | 30–40 | >99 | Low | 200–250 |

Reductive Cyclization offers high enantiopurity but involves multi-step synthesis, limiting scalability. Asymmetric Hydrogenation balances efficiency and cost, though enantiomeric excess remains suboptimal. Racemic Resolution , while reliable, suffers from low yields and high costs.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of (2S,6S)-2,6-Dimethylpiperidine hydrochloride?

- Methodological Approach :

- Analytical Techniques : Use gas chromatography (GC) to assess purity (>97% as per industrial standards) and compare retention times with reference standards .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry, particularly the (2S,6S) configuration. X-ray crystallography is recommended for definitive stereochemical assignment, as demonstrated in related piperidinium compounds .

- Physical Properties : Cross-check boiling point (~127°C) and density (0.85 kg/L at 0°C) against literature values .

Q. What are the recommended safety protocols for handling (2S,6S)-2,6-Dimethylpiperidine hydrochloride in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Store in sealed containers in a dry, well-ventilated area away from ignition sources. Monitor for electrostatic discharge risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid environmental release .

Q. What synthetic routes are commonly employed to prepare (2S,6S)-2,6-Dimethylpiperidine hydrochloride?

- Synthesis Strategies :

- Hydrogenation of 2,6-Lutidine : Catalytic hydrogenation of 2,6-lutidine (2,6-dimethylpyridine) under high-pressure H₂ yields 2,6-dimethylpiperidine, which is subsequently treated with HCl to form the hydrochloride salt .

- Chiral Resolution : For enantiomerically pure (2S,6S) forms, chiral auxiliaries or enzymatic resolution may be required, though specific protocols require optimization .

Advanced Research Questions

Q. How do the stereochemical configurations at the 2 and 6 positions influence the compound's reactivity and interactions in chiral environments?

- Mechanistic Insights :

- The (2S,6S) configuration introduces steric hindrance near the nitrogen lone pair, reducing nucleophilicity. For example, lactonization reactions with 2,6-dimethylpiperidine show delayed kinetics due to restricted lone-pair participation in transition states .

- In chiral catalysis, the stereochemistry modulates substrate binding in asymmetric synthesis, as seen in piperidine-based organocatalysts .

Q. What methodological approaches are optimal for resolving data contradictions in kinetic studies involving this compound?

- Triangulation Strategies :

- Multi-Technique Validation : Combine kinetic data (e.g., rate constants from UV-Vis spectroscopy) with computational modeling (DFT calculations) to validate reaction mechanisms .

- Statistical Rigor : Use repeated trials and error analysis to address outliers. Reference studies on similar amines (e.g., 2-pipecoline) to contextualize anomalous results .

Q. How can researchers employ crystallographic techniques to elucidate the stereochemical properties of (2S,6S)-2,6-Dimethylpiperidine hydrochloride?

- Crystallographic Workflow :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Refine structures using SHELXL for high-resolution electron density maps .

- Stereochemical Assignment : Compare experimental torsion angles and Flack parameters with computational predictions (e.g., Mercury CSD) to confirm (2S,6S) configuration .

Q. What strategies are effective in mitigating steric hindrance effects during nucleophilic reactions involving this compound?

- Experimental Design :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reduce aggregation.

- Temperature Control : Elevate reaction temperatures to overcome activation barriers, as demonstrated in sluggish lactonization reactions with 2,6-dimethylpiperidine .

- Catalyst Design : Employ bulky counterions or Lewis acids to preorganize substrates and alleviate steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.